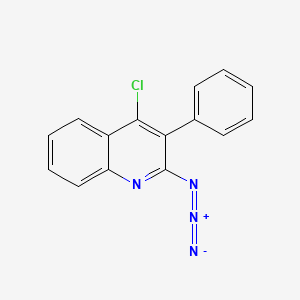

2-Azido-4-chloro-3-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

108832-17-3 |

|---|---|

Molecular Formula |

C15H9ClN4 |

Molecular Weight |

280.71 g/mol |

IUPAC Name |

2-azido-4-chloro-3-phenylquinoline |

InChI |

InChI=1S/C15H9ClN4/c16-14-11-8-4-5-9-12(11)18-15(19-20-17)13(14)10-6-2-1-3-7-10/h1-9H |

InChI Key |

ABZRFYLDUNUMSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2N=[N+]=[N-])Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Azido 4 Chloro 3 Phenylquinoline

Reactions Involving the Azido (B1232118) Functional Group

The azide (B81097) group (-N₃) is the primary site of reactivity in 2-Azido-4-chloro-3-phenylquinoline, enabling a range of synthetically useful transformations.

Thermal Decomposition and Nitrene Intermediates

Upon heating, this compound can undergo thermal decomposition, a process that typically involves the extrusion of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This transient species is a focal point for subsequent intramolecular reactions.

The nitrene intermediate generated from the thermolysis of this compound is poised for intramolecular cyclization. This process can lead to the formation of fused indoloquinoline ring systems. The specific substitution pattern on the quinoline (B57606) core influences the regioselectivity of this cyclization, yielding structurally diverse and complex heterocyclic frameworks.

Cycloaddition Reactions

The azido group in this compound can participate in various cycloaddition reactions, most notably [3+2] cycloadditions, providing a powerful tool for the synthesis of five-membered heterocyclic rings.

One of the most prominent reactions of azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgbeilstein-journals.org In the context of this compound, this reaction provides a straightforward method to append a wide variety of functional groups to the quinoline core via the formation of a stable triazole linker.

The CuAAC reaction is prized for its reliability, mild reaction conditions, and broad substrate scope. organic-chemistry.orgbeilstein-journals.org It typically proceeds at room temperature in various solvents, including aqueous media, and is tolerant of many functional groups. organic-chemistry.orgbeilstein-journals.org The catalyst is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate, or by using a copper(I) source directly. beilstein-journals.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole product. nih.gov

Table 1: Examples of CuAAC Reactions with Azido-quinolines

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O / Granular Copper | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | Moderate to Excellent | nih.gov |

| 1-Azido-2-chlorobenzene | Phenylacetylene | CuSO₄·5H₂O, NaAsc, H₂O/EtOH | 1-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole | 92% | |

| Fluorinated Azides | Various Terminal Alkynes | CuSO₄·5H₂O / Na L-ascorbate or CuMeSaI | 1,4-Regioisomeric Triazoles | High | sigmaaldrich.com |

Beyond the well-known CuAAC reaction, azides can participate in other [3+2] cycloaddition reactions. nih.gov For instance, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can occur without a metal catalyst, but it often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.org

Furthermore, azides can react with other dipolarophiles. For example, reactions with activated alkenes, such as norbornene derivatives, can proceed via strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. nih.gov Nitrile oxides can also react with azides in [3+2] cycloadditions to form different heterocyclic systems. nih.gov These alternative cycloaddition pathways expand the synthetic utility of this compound for the construction of diverse molecular architectures.

Reactions Involving the Chloro Functional Group

The chlorine atom at the 4-position of the quinoline ring is susceptible to various substitution reactions, providing a handle for further functionalization of the molecule.

The 4-chloroquinoline (B167314) moiety is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen atom. pressbooks.pub This allows for the displacement of the chloride ion by a variety of nucleophiles. The presence of the electron-withdrawing azido group at the 2-position is expected to further enhance the electrophilicity of the C4-position, making it more susceptible to nucleophilic attack.

SNAr reactions are a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. pressbooks.pubmasterorganicchemistry.comnih.gov The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For SNAr to occur efficiently, the presence of strong electron-withdrawing groups ortho or para to the leaving group is generally required to stabilize the negatively charged intermediate. pressbooks.pub

In the context of this compound, various nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the chloro group, leading to the synthesis of a wide array of 4-substituted quinoline derivatives. These reactions are synthetically valuable for introducing diverse functionalities at the 4-position. The synthesis of meso-azido porphyrins through SNAr using NaN3 demonstrates the utility of this reaction in complex molecule synthesis. researchgate.net

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comresearchgate.net The chloro group at the 4-position of the quinoline ring serves as an excellent handle for such transformations.

Palladium and nickel-catalyzed reactions are particularly prominent in this area. tcichemicals.com Reactions like the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be effectively applied to 4-chloroquinolines. These reactions allow for the introduction of a wide range of substituents at the C4 position, including alkyl, aryl, vinyl, and amino groups.

For instance, a Suzuki coupling reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base would lead to the formation of a 4-aryl-2-azido-3-phenylquinoline. Similarly, a Buchwald-Hartwig amination would provide access to 4-aminoquinoline (B48711) derivatives. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Compound | C-C | Palladium |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | C-C | Palladium |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Palladium |

| Kumada Coupling | Aryl/Alkyl Halide + Grignard Reagent | C-C | Nickel |

The halogen-dance reaction is a base-induced isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This reaction typically proceeds via a series of deprotonation and reprotonation steps, often involving metalated intermediates.

While there is no specific literature detailing a halogen-dance reaction for this compound itself, such reactions have been observed in other halogenated quinoline and related heterocyclic systems. For instance, long-range halogen dance reactions have been reported in dihalogenated thiazole (B1198619) derivatives bearing sulfur-containing aromatic heterocycles. nih.gov The feasibility of a halogen-dance reaction in this compound would depend on the availability of an abstractable proton and the relative stability of the potential organometallic intermediates. The presence of the phenyl group at the 3-position might sterically hinder the deprotonation at adjacent positions, potentially making a halogen-dance reaction less favorable. However, under strongly basic conditions, such a rearrangement cannot be entirely ruled out and represents an area for potential investigation.

Concerted and Cascade Reactions Involving Multiple Functional Groups

The strategic positioning of the azide, chloro, and phenyl groups on the quinoline core of this compound dictates its reactivity, enabling a cascade of reactions where multiple functional groups are involved in a sequential or concerted manner. This orchestrated reactivity is particularly evident in the synthesis of indolo[2,3-b]quinoline systems, the core structure of bioactive alkaloids like neocryptolepine.

Interplay between Azide and Chloro Reactivity

The chemical behavior of this compound is dominated by the interplay between the highly reactive azide functionality at the C-2 position and the chloro substituent at the C-4 position. The azide group, upon thermal or photochemical activation, can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular reactions.

In a key transformation, the generated nitrene can attack the adjacent phenyl ring at the C-3 position, leading to an intramolecular cyclization. This process is a type of intramolecular nitrene insertion reaction. The presence of the chloro group at C-4 influences the electronic properties of the quinoline ring system, but its direct participation in the initial nitrene formation and insertion is not typically observed. However, the chloro group remains a crucial functional handle for subsequent transformations after the initial cyclization has occurred.

Research has shown that related 2-azidoquinoline derivatives can be effectively used in the synthesis of fused heterocyclic systems. For instance, the thermolysis of 2-(1H-benzotriazol-1-yl)quinolines in polyphosphoric acid, which proceeds through an azidoquinoline intermediate, results in the formation of indolo[2,3-b]quinolines with the evolution of nitrogen gas. This suggests a pathway where the azide decomposes to a nitrene, which then undergoes intramolecular cyclization.

Sequence-Specific Transformations leading to Complex Products

The true synthetic utility of this compound lies in its ability to undergo sequence-specific transformations, leading to the construction of complex polycyclic aromatic systems. A prime example is its conversion to the indolo[2,3-b]quinoline skeleton.

The reaction cascade is initiated by the thermal decomposition of the azide group to form the corresponding nitrene. This is followed by an intramolecular cyclization via electrophilic attack of the nitrene on the ortho position of the C-3 phenyl ring. This step results in the formation of a new six-membered ring, creating the core indoloquinoline framework. Subsequent tautomerization and potential aromatization lead to the final stable heterocyclic product.

While specific experimental data for the direct transformation of this compound is not extensively detailed in publicly available literature, the analogous reaction of 3-azido-2-phenylquinoline provides a clear precedent. Flash vacuum thermolysis of 3-azido-2-phenylquinoline at high temperatures (500 °C) has been shown to yield the corresponding indolo[2,3-b]quinoline in moderate yields (52-60%). This transformation proceeds through the generation of a nitrene intermediate followed by intramolecular cyclization.

The following table outlines the expected transformation based on analogous reactions:

| Starting Material | Reaction Type | Key Intermediate | Product |

| This compound | Thermal Cyclization | 2-Nitreno-4-chloro-3-phenylquinoline | Chloro-substituted Indolo[2,3-b]quinoline derivative |

It is important to note that the chloro-substituent at the C-4 position of the original quinoline ring remains in the final indolo[2,3-b]quinoline product. This chloro-group can then be subjected to further nucleophilic substitution reactions, allowing for the introduction of additional diversity and the synthesis of a wide range of derivatives. This sequential reactivity, starting with the azide-mediated cyclization followed by modification at the chloro-position, underscores the utility of this compound as a versatile building block in medicinal and materials chemistry.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms can be elucidated.

The ¹H NMR spectrum of 2-Azido-4-chloro-3-phenylquinoline is expected to reveal distinct signals corresponding to the protons of the phenyl group and the quinoline (B57606) core. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) would be complex due to the presence of nine protons distributed across the two ring systems.

The protons of the monosubstituted phenyl group would likely appear as a multiplet between δ 7.2 and 7.6 ppm. The four protons on the benzo-fused part of the quinoline ring (H-5, H-6, H-7, and H-8) would give rise to separate signals, with their specific chemical shifts and coupling patterns being influenced by the electronic effects of the substituents on the heterocyclic ring. For instance, the H-5 and H-8 protons are often shifted further downfield due to their peri-relationship with other parts of the ring system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.60 | Multiplet (m) |

| Quinoline H-5 | 7.80 - 8.20 | Doublet of doublets (dd) or Multiplet (m) |

| Quinoline H-6 | 7.40 - 7.70 | Triplet or Multiplet (m) |

| Quinoline H-7 | 7.60 - 7.90 | Triplet or Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 15 distinct carbon signals would be anticipated, corresponding to the 15 carbon atoms in the molecule, assuming no accidental signal overlap.

The chemical shifts would be indicative of the electronic environment of each carbon atom. Carbons bonded to electronegative atoms like nitrogen and chlorine (C-2 and C-4) would be expected to resonate at lower field (higher ppm values). The carbon atoms of the phenyl ring and the quinoline system would appear in the aromatic region (typically δ 120-150 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C-2 | 145 - 155 |

| Quinoline C-3 | 125 - 135 |

| Quinoline C-4 | 140 - 150 |

| Quinoline C-4a | 145 - 150 |

| Quinoline C-5 | 125 - 130 |

| Quinoline C-6 | 128 - 132 |

| Quinoline C-7 | 126 - 130 |

| Quinoline C-8 | 120 - 128 |

| Quinoline C-8a | 120 - 125 |

| Phenyl C-1' (ipso) | 135 - 140 |

| Phenyl C-2'/C-6' | 128 - 132 |

| Phenyl C-3'/C-5' | 127 - 130 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. chemicalbook.com It would be used to establish the connectivity between adjacent protons within the quinoline and phenyl rings. For example, correlations between H-5, H-6, H-7, and H-8 would confirm their positions on the quinoline ring. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). chemicalbook.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). chemicalbook.comspectrabase.com This is crucial for connecting different fragments of the molecule. For instance, correlations from the phenyl protons to the C-3 of the quinoline ring would confirm the position of the phenyl substituent.

DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido (B1232118) (N₃) group. This band typically appears in the region of 2100-2160 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the azido functionality.

The IR spectrum would also display a series of absorption bands characteristic of the quinoline ring system. These include:

C=C and C=N stretching vibrations : These typically appear in the 1620-1430 cm⁻¹ region.

Aromatic C-H stretching : These vibrations are expected to be observed above 3000 cm⁻¹.

C-H out-of-plane bending : These bands, found in the 900-675 cm⁻¹ region, are often diagnostic of the substitution pattern on the aromatic rings.

C-Cl stretching : A band corresponding to the carbon-chlorine stretch is expected in the 850-550 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Azido (N₃) | Asymmetric stretch | 2100 - 2160 (Strong, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Quinoline & Phenyl C=C, C=N | Stretch | 1430 - 1620 |

| C-H | Out-of-plane bend | 675 - 900 |

The precise identification and structural confirmation of this compound rely on a suite of advanced spectroscopic methods. Each technique provides a unique piece of the puzzle, and their combined data allow for an unambiguous assignment of the molecule's constitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the confident assignment of its elemental composition. For this compound, HRMS provides the high-accuracy mass measurement necessary to distinguish it from other compounds with the same nominal mass. This technique confirms the presence of nitrogen, chlorine, and the specific number of carbon and hydrogen atoms, aligning with the proposed molecular formula of C₁₅H₉ClN₄.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing quinoline derivatives. In the context of this compound, ESI-MS is used to generate protonated molecular ions, [M+H]⁺. acs.org The resulting mass-to-charge ratio (m/z) provides the molecular weight of the compound. For instance, in the analysis of related chloro-substituted neocryptolepines, ESI-MS was used to detect the [M+H]⁺ ion, confirming their molecular weights. acs.org This technique can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the purity of the target compound. acs.org

While specific MALDI-TOF-MS data for this compound is not detailed in the provided context, this technique is also a powerful tool for determining the molecular weight of organic molecules, particularly those that are less soluble or prone to fragmentation with other methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system. In the analysis of related compounds, a UV detector coupled with HPLC was utilized to verify purity, indicating that these quinoline derivatives possess significant UV absorbance. acs.org The specific wavelengths of maximum absorbance (λmax) are influenced by the extended conjugation of the quinoline ring system, the phenyl substituent, and the electronic effects of the chloro and azido groups.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and thus the structural fingerprint of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to reveal characteristic vibrational modes for the quinoline core, the C-Cl bond, the N₃ (azide) group, and the phenyl ring. The azide (B81097) group, in particular, has a strong and characteristic symmetric stretching vibration that would be readily identifiable in the Raman spectrum.

Integration of Spectroscopic Data for Definitive Structural Assignment

The definitive structural elucidation of this compound is achieved through the synergistic integration of data from various spectroscopic techniques. While the provided information primarily highlights the use of mass spectrometry and hints at UV-Vis spectroscopy, a comprehensive analysis would involve a combination of methods.

The process typically begins with mass spectrometry (HRMS and ESI-MS) to establish the molecular formula and weight. Subsequently, techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to map out the carbon-hydrogen framework and the connectivity of the atoms. Although not detailed here, NMR is crucial for distinguishing between isomers. Infrared (IR) and Raman spectroscopy would then provide complementary information on the functional groups present, such as the characteristic azide stretch. Finally, UV-Vis spectroscopy confirms the nature of the chromophoric system. By combining the information from all these sources, a complete and unambiguous three-dimensional picture of the this compound molecule is constructed.

Computational and Theoretical Investigations of 2 Azido 4 Chloro 3 Phenylquinoline Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties and reactivity of molecules. For 2-Azido-4-chloro-3-phenylquinoline, DFT calculations can provide profound insights into its fundamental chemical nature.

Electronic Structure Analysis

A thorough analysis of the electronic structure is the first step in understanding the reactivity of this compound. DFT calculations can determine key electronic properties, including the distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential.

The HOMO and LUMO are critical in predicting a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the azide (B81097) group is expected to significantly influence the electronic structure. The nitrogen atoms of the azide are electron-rich, and the terminal nitrogen atom is a potential site for electrophilic interaction. The phenyl and chloro substituents on the quinoline (B57606) core will also modulate the electron density distribution across the molecule.

Below is a representative table of calculated electronic properties for this compound using a common DFT functional and basis set.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: These values are illustrative and would be determined by specific DFT calculations.

Prediction of Reaction Mechanisms and Transition States

DFT calculations are exceptionally powerful for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. The azide functionality in this compound is a primary site of reactivity, known to undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate.

Computational studies can model this decomposition, calculating the activation energy required for the extrusion of dinitrogen gas (N₂) and the formation of the corresponding 2-nitreno-4-chloro-3-phenylquinoline. Furthermore, the subsequent reactions of this nitrene, such as intramolecular cyclizations or intermolecular reactions, can be thoroughly investigated. The geometries of the transition states for these processes can be located and their corresponding activation energies calculated, providing a quantitative measure of the reaction's feasibility.

Computational Study of Regioselectivity and Stereoselectivity in Reactions

Many reactions involving quinoline derivatives can result in multiple products, leading to challenges in regioselectivity and stereoselectivity. Computational studies using DFT can predict the most likely outcome by comparing the activation energies of the different possible reaction pathways. For instance, if the nitrene intermediate formed from this compound undergoes an intramolecular C-H insertion, there may be several possible sites for this to occur. By calculating the transition state energies for each potential insertion, the most favorable reaction pathway and the major product can be predicted.

Similarly, if this compound participates in a cycloaddition reaction, such as a [3+2] cycloaddition with an alkyne, DFT can be used to determine the regioselectivity of the addition to the azide group.

Kinetic Isotope Effect (KIE) Calculations

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms, and it can be accurately predicted using computational methods. The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By calculating the vibrational frequencies of the reactants and the transition states for both the isotopically labeled and unlabeled species, the KIE can be computed.

For reactions involving this compound, such as a C-H insertion of the derived nitrene, calculating the KIE for the specific C-H bond being broken can provide strong evidence for the proposed mechanism. A significant primary KIE would indicate that the C-H bond is indeed being broken in the rate-determining step of the reaction.

Molecular Dynamics Simulations for Reactive Intermediates

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. This is particularly valuable for studying short-lived, highly reactive intermediates, such as the nitrene formed from this compound.

MD simulations can model the behavior of this reactive intermediate in a solvent environment, providing information about its conformational dynamics, solvent interactions, and the timescale of its reactive processes. By simulating the trajectory of the nitrene, researchers can observe its preferred conformations and how it interacts with surrounding solvent molecules, which can influence its subsequent reactions. This can be especially important in understanding how the solvent might mediate intramolecular versus intermolecular reaction pathways.

Theoretical Prediction of Chemical Behavior and Stability

Furthermore, theoretical calculations can predict various physicochemical properties that are relevant to the molecule's handling and application. These can include its vibrational frequencies (which can be compared to experimental infrared spectra), its ionization potential, and its electron affinity. These calculated properties, taken together, provide a comprehensive theoretical profile of the molecule's chemical nature.

Below is an illustrative table of predicted stability and reactivity indicators for this compound.

| Parameter | Predicted Value (Illustrative) | Implication |

| N-N₂ Bond Dissociation Energy | 25-35 kcal/mol | Low energy indicates the lability of the azide group and ease of nitrene formation. |

| Aromaticity Index (NICS) | -9.5 (Quinoline Ring) | Indicates a high degree of aromatic character in the quinoline core, contributing to overall stability. |

| Calculated pKa | ~ 2.5 (for the protonated quinoline nitrogen) | Suggests the basicity of the quinoline nitrogen. |

Note: These values are illustrative and would be determined by specific theoretical calculations.

Synthetic Utility and Advanced Applications in Chemical Synthesis

Precursor for Annulated and Fused Polyheterocyclic Systems

The structure of 2-Azido-4-chloro-3-phenylquinoline is pre-organized for annulation reactions, where new rings are fused onto the existing quinoline (B57606) framework. This approach has proven to be a powerful strategy for accessing polyheterocyclic systems that are often difficult to synthesize through other means.

While specific examples starting directly from this compound are not prevalent in general literature, the synthesis of the indolo[2,3-b]quinoline core is a significant area of research. nih.gov This scaffold is present in bioactive natural products like perophoramidine. nih.gov The general strategy often involves the intramolecular cyclization of a suitably substituted precursor. In a related context, the reduction of an azido (B1232118) group to an amine, followed by intramolecular cyclization strategies, represents a plausible, though not explicitly documented, route from 2-azidoquinolines to indoloquinolines.

The formation of a triazole ring fused to the quinoline system is a well-established transformation utilizing an azido-quinoline precursor. The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," provides a highly efficient method for constructing the 1,2,3-triazole ring. researchgate.net In this reaction, the azido group of the quinoline derivative reacts with an alkyne, often catalyzed by a copper(I) species, to yield the corresponding triazole. researchgate.net

For instance, the reaction of 4-azido-7-chloroquinoline with various alkynes in the presence of a copper catalyst leads to the formation of 4-(1H-1,2,3-triazol-1-yl)quinoline derivatives. researchgate.net This methodology is general and can be applied to other azidoquinolines to generate fused triazolo-quinoline systems. These compounds are of significant interest due to the broad spectrum of biological activities associated with both the quinoline and triazole pharmacophores. nih.govsigmaaldrich.com The synthesis of pyrimido[4,5-b]quinolines containing 1,2,3-triazole moieties has also been reported, highlighting the utility of the azide-alkyne cycloaddition in creating complex fused systems. nih.gov

Table 1: Examples of Triazole Formation from Azidoquinolines

| Starting Azidoquinoline | Alkyne Partner | Product Type | Reference |

| 4-Azido-7-chloroquinoline | Alkyne derivative of acetaminophen | 4-Amino-7-chloro-based nih.govwikipedia.orgolemiss.edu-triazole hybrid | researchgate.net |

| 4-Azido-7-chloroquinoline | Alkyne derivative of HOBt | Quinoline-based nih.govwikipedia.orgolemiss.edu-triazole hybrid | researchgate.net |

| 4-Azido-7-chloroquinoline | Alkyne derivative of 2-bromobenzaldehyde | Quinoline-based nih.govwikipedia.orgolemiss.edu-triazole hybrid | researchgate.net |

The reactivity of the azido group extends beyond cycloadditions. It can undergo reactions like the aza-Wittig reaction or thermal/photochemical decomposition to a highly reactive nitrene intermediate. These nitrenes can then participate in various C-H insertion or cyclization reactions to form other complex fused systems. For example, the irradiation of aryl azides can generate nitrenes, which cyclize to form new heterocyclic rings. nih.gov While specific applications starting from this compound are specialized, these established reactions of the azido group showcase its vast potential in synthesizing diverse and complex quinoline derivatives.

Role as a Building Block in Diversified Organic Synthesis

Beyond its use as a precursor for fused systems, this compound serves as a versatile scaffold for introducing a wide array of functional groups, leading to a diverse library of substituted quinolines.

The quinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds and approved drugs. nih.gov The ability to modify the quinoline ring at multiple positions is crucial for drug discovery programs. Starting from a molecule like this compound, chemists can systematically alter the substituents to optimize biological activity. The synthesis of new 4-chloro-2-phenyl quinoline derivatives has been shown to yield compounds with significant antibacterial activity.

The development of synthetic methods for creating quinoline derivatives is a continuous focus for organic and medicinal chemists. nih.gov The presence of the chloro and azido groups on the this compound platform allows for the introduction of a wide range of substituents through nucleophilic substitution and azide-specific reactions, respectively.

The two primary reactive sites on this compound—the C4-chloro and C2-azido groups—offer orthogonal handles for chemical modification.

Derivatization at the Chloro Site (C4): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to generate 4-substituted quinoline derivatives. This reaction is a common strategy for building molecular diversity.

Derivatization at the Azido Site (C2): The azido group is a versatile functional group with a rich reaction chemistry.

Reduction: The azide (B81097) can be cleanly reduced to a primary amine (2-aminoquinoline derivative). This amine can then serve as a handle for a vast array of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization.

Cycloaddition: As mentioned previously, the [3+2] cycloaddition with alkynes to form triazoles is a highly reliable transformation.

Aza-Wittig Reaction: The reaction of the azide with phosphines (like triphenylphosphine) forms an aza-ylide, which can react with carbonyl compounds in an intramolecular or intermolecular fashion to generate imines and subsequently new heterocyclic rings.

The ability to selectively address these two sites allows for a combinatorial approach to generate a large number of distinct compounds from a single, advanced intermediate.

Table 2: Potential Derivatizations of the this compound Scaffold

| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |

| C4-Chloro | Nucleophilic Aromatic Substitution | Morpholine | 4-Morpholinyl |

| C4-Chloro | Nucleophilic Aromatic Substitution | Sodium Methoxide | 4-Methoxy |

| C2-Azido | Reduction | H₂, Pd/C | 2-Amino |

| C2-Azido | [3+2] Cycloaddition | Phenylacetylene | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl) |

| C2-Azido | Aza-Wittig | PPh₃ then Benzaldehyde | 2-(Benzylideneamino) |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for synthesizing complex molecules like 2-Azido-4-chloro-3-phenylquinoline. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on several key areas to address these limitations:

Microwave-Assisted Organic Synthesis (MAOS): This technique has shown promise in accelerating reaction rates and improving yields in the synthesis of various quinoline (B57606) derivatives. mdpi.com Future studies could explore microwave-assisted approaches for the key cyclization and functionalization steps in the synthesis of this compound, potentially reducing reaction times and energy consumption.

Mechanochemical Synthesis: Ball-milling and other mechanochemical methods offer a solvent-free or low-solvent alternative to traditional solution-phase chemistry. rsc.org Investigating the feasibility of mechanochemical routes for constructing the quinoline core or introducing the azido (B1232118) and chloro substituents could lead to more sustainable and cost-effective production.

Green Catalysts and Solvents: The use of reusable and non-toxic catalysts, such as zinc chloride in certain quinoline syntheses, can significantly improve the environmental footprint of a reaction. mdpi.com Research into novel, recyclable catalysts for the formation of the quinoline ring and for the introduction of the azide (B81097) and chlorine groups is a critical direction. Furthermore, replacing conventional organic solvents with greener alternatives like water, ethanol, or ionic liquids will be a key aspect of developing sustainable synthetic protocols. nih.gov

Exploration of Photochemical and Electrochemical Transformations

The azido group in this compound is a photoactive moiety, offering opportunities for unique chemical transformations upon exposure to light.

Photochemical Transformations:

The photolysis of aryl azides is known to generate highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions. researchgate.net Future research in this area could involve:

Nitrene Chemistry: Investigating the intramolecular reactions of the photogenerated nitrene. This could lead to the formation of novel fused heterocyclic systems through C-H insertion or cyclization reactions with the phenyl ring or other parts of the quinoline scaffold. The study of the photochemistry of azidostyrylquinolines, which also involves the photodissociation of the azido group to form triplet nitrenes, provides a strong precedent for such investigations. researchgate.net

Photoaffinity Labeling: The ability of the azide to form a reactive nitrene upon irradiation makes this compound a potential candidate for use as a photoaffinity label in biological studies to identify and characterize target proteins.

Electrochemical Transformations:

The electrochemical behavior of this compound is another underexplored area. Future investigations could focus on:

Electrochemical Reduction: Studying the electrochemical reduction of the azide and chloro groups. This could provide a controlled method for the selective functionalization of the molecule, potentially leading to the formation of amino or dehalogenated derivatives.

Electrosynthesis: Exploring the use of electrochemical methods to synthesize the parent molecule or its derivatives, which could offer a cleaner and more efficient alternative to traditional chemical synthesis.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML).

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes. nih.govcas.org These tools can help chemists to design more effective pathways to this compound and its derivatives, potentially uncovering non-intuitive reaction sequences.

Reaction Outcome Prediction: Machine learning models can be trained to predict the products and yields of chemical reactions with high accuracy. researchgate.netiscientific.org This predictive power can be harnessed to optimize reaction conditions for the synthesis and subsequent transformations of the target molecule, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties. preprints.org By learning from the structure and properties of known bioactive quinolines, AI could propose new derivatives of this compound with enhanced biological activity.

Investigation of Novel Catalytic Systems for Challenging Transformations

The selective transformation of the chloro and azido groups in the presence of each other presents a significant synthetic challenge. The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for C-N and C-C bond formation. nih.govnih.gov Research into the selective palladium-catalyzed amination, Suzuki, or Buchwald-Hartwig coupling at the C4 position could provide access to a wide range of functionalized derivatives. The study of palladium-catalyzed amination of dichloroquinolines has shown that selectivity can be achieved, providing a basis for developing selective methods for the target molecule. nih.govnih.gov

Metal-Catalyzed Azidation: While the target molecule already contains an azide, the development of catalytic methods for the late-stage introduction of azide groups into similar quinoline scaffolds is an important area of research. nih.gov This could provide alternative and potentially more efficient synthetic routes.

Dual Catalysis: Systems that employ two different catalysts to selectively activate and react the chloro and azido groups in a controlled manner could lead to highly sophisticated molecular architectures.

Understanding and Exploiting Unprecedented Reactivity Patterns of Azido- and Chloro-Substituted Quinolines

The interplay between the electron-withdrawing nature of the chloro and azido groups and the inherent reactivity of the quinoline ring can lead to unusual and potentially useful reactivity patterns.

Azide-Tetrazole Tautomerism: In some heterocyclic systems, an azido group can exist in equilibrium with a fused tetrazole ring. nih.gov Investigating the possibility of this tautomerism in this compound could reveal novel reactivity. For instance, a study on 2-chloro-4-sulfonylquinazolines showed that the azide-tetrazole equilibrium could direct the regioselective substitution at the C2 position. nih.gov A similar phenomenon in the quinoline system could be exploited for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position is activated towards nucleophilic substitution. A thorough investigation of its reactivity with a wide range of nucleophiles will continue to be a fruitful area of research. The synthesis of tetrazolo[1,5-a]quinolines from the reaction of 2-chloroquinolines with sodium azide is a testament to this reactivity. mdpi.com

Vicarious Nucleophilic Substitution (VNS): The possibility of nucleophilic substitution of hydrogen atoms on the quinoline ring, activated by the substituents, could offer a direct route to functionalized derivatives that are not accessible through traditional methods. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.